molecular formula C16H17NO3S B4433047 N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4433047
M. Wt: 303.4 g/mol
InChI Key: DFQGEQHEXSADCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of the amphetamine family of drugs, but it has unique properties that make it distinct from other stimulants.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide has been used in scientific research to investigate its potential therapeutic benefits. Studies have shown that this compound can increase feelings of empathy and social connectedness, which may be useful in treating conditions such as post-traumatic stress disorder (PTSD) and autism. This compound-assisted psychotherapy has also been studied as a treatment for anxiety and depression.

Mechanism of Action

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in motivation and reward. The release of these neurotransmitters results in the euphoric and empathogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses or in individuals with pre-existing medical conditions. This compound also causes the release of vasopressin, a hormone that regulates water balance in the body, which can lead to dehydration and electrolyte imbalances.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide has advantages and limitations for lab experiments. Its ability to increase feelings of empathy and social connectedness make it useful in studying social behavior and interpersonal relationships. However, its potential for abuse and neurotoxicity make it difficult to use in long-term studies or in studies involving vulnerable populations such as children or individuals with pre-existing mental health conditions.

Future Directions

There are a number of future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of PTSD and other anxiety disorders. Another area of interest is the development of safer and more effective analogs of this compound that can be used in scientific research. Finally, there is a need for more research on the long-term effects of this compound use, particularly in heavy users or individuals with pre-existing medical conditions.
Conclusion:
This compound is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. It has been used in scientific research to investigate its potential therapeutic benefits, but its potential for abuse and neurotoxicity make it difficult to use in long-term studies or in studies involving vulnerable populations. Future research on this compound will focus on its potential therapeutic uses, the development of safer and more effective analogs, and the long-term effects of this compound use.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-9-11(3)21-7-13(9)16(18)17-10(2)12-4-5-14-15(6-12)20-8-19-14/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQGEQHEXSADCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC(C)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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